molecular formula C10H15NO B12441796 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)- CAS No. 31198-76-2

2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)-

Cat. No.: B12441796
CAS No.: 31198-76-2
M. Wt: 165.23 g/mol
InChI Key: JOAADLZWSUDMHZ-UHFFFAOYSA-N
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Description

5-Isopropenyl-2-methyl-cyclohex-2-enone oxime is an organic compound with the molecular formula C10H15NO It is a derivative of cyclohexenone, featuring an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropenyl-2-methyl-cyclohex-2-enone oxime typically involves the reaction of 5-Isopropenyl-2-methyl-cyclohex-2-enone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative.

Industrial Production Methods

In an industrial setting, the production of 5-Isopropenyl-2-methyl-cyclohex-2-enone oxime may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isopropenyl-2-methyl-cyclohex-2-enone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

5-Isopropenyl-2-methyl-cyclohex-2-enone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Isopropenyl-2-methyl-cyclohex-2-enone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may also act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one
  • 5-Isopropenyl-2-methyl-cyclohex-2-enone
  • 2-Methyl-5-isopropyl-cyclohex-2-enone

Uniqueness

5-Isopropenyl-2-methyl-cyclohex-2-enone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack the oxime group, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAADLZWSUDMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=NO)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885497
Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31198-76-2, 55658-55-4, 2051-55-0
Record name 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31198-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)-
Source EPA Chemicals under the TSCA
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Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
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